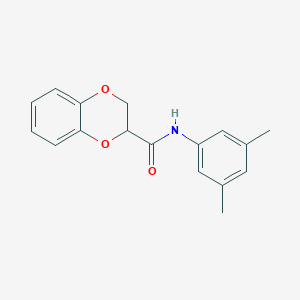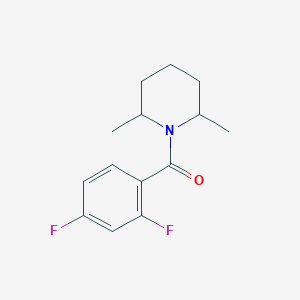![molecular formula C19H19NO3 B5209564 1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5209564.png)
1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde, also known as MPI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of protein kinase C (PKC) and the activation of the extracellular signal-regulated kinase (ERK) pathway. These pathways are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. Additionally, 1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various fields of research. However, like any chemical compound, 1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde. One potential direction is to further investigate its therapeutic potential in cancer, neurodegenerative diseases, and inflammation. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of 1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde derivatives may lead to the discovery of more potent and selective compounds for therapeutic applications.
Conclusion
In conclusion, 1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde, or 1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde, is a chemical compound that has shown potential therapeutic applications in various fields of research. Its relatively simple synthesis method and potential therapeutic benefits make it an attractive compound for further investigation. However, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde can be synthesized through a multi-step process involving the condensation of 2-methoxyphenol with 3-bromopropylamine, followed by a reaction with indole-3-carbaldehyde. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde has been studied for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, 1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative disease research, 1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde has demonstrated neuroprotective effects and the potential to improve cognitive function. In inflammation research, 1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde has shown anti-inflammatory effects and the potential to reduce oxidative stress.
Eigenschaften
IUPAC Name |
1-[3-(2-methoxyphenoxy)propyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-22-18-9-4-5-10-19(18)23-12-6-11-20-13-15(14-21)16-7-2-3-8-17(16)20/h2-5,7-10,13-14H,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPMJSGXFOFRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-phenylbenzenesulfonamide](/img/structure/B5209482.png)
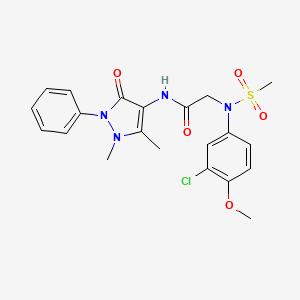
![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B5209504.png)
![4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5209506.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5209512.png)
![2-phenoxyethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209527.png)
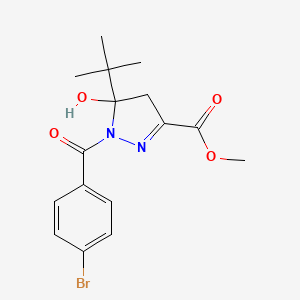
![2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5209542.png)
![3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine](/img/structure/B5209557.png)
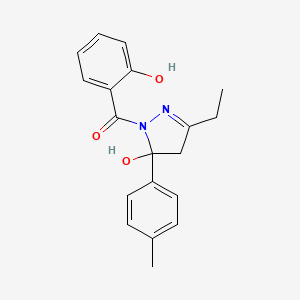
![2-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5209580.png)

